(R)-2-bromo-3-hydroxypropanoic acid

Description

General Context of Chiral Building Blocks in Organic Synthesis

In the realm of organic synthesis, the creation of complex molecules with specific three-dimensional arrangements is a paramount objective. Chiral building blocks are fundamental to this endeavor. Chirality, a property of molecules that are non-superimposable on their mirror images, is a crucial aspect of biological systems. libretexts.org Most biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact specifically with only one of a pair of mirror-image molecules, known as enantiomers. enamine.net This specificity is why the synthesis of single-enantiomer compounds is critical in the development of pharmaceuticals and agrochemicals. nih.gov

The use of chiral building blocks, which are optically pure compounds with defined stereochemistry, allows chemists to construct complex target molecules with a high degree of stereocontrol. These building blocks serve as valuable intermediates, guiding the formation of new stereocenters in a predictable manner. The demand for enantiomerically pure compounds has driven the development of various methods to obtain chiral building blocks, including the modification of naturally occurring chiral molecules (the "chiral pool"), asymmetric synthesis using chiral catalysts or auxiliaries, and the separation of racemic mixtures. enamine.net

Structural Significance of (R)-2-Bromo-3-hydroxypropanoic Acid in Stereoselective Transformations

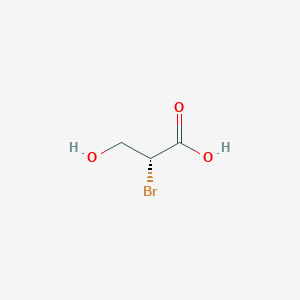

This compound belongs to the class of α-halo-β-hydroxypropanoic acids. Its structure is characterized by a propanoic acid backbone with a bromine atom at the alpha position (C2) and a hydroxyl group at the beta position (C3). The "(R)" designation specifies the absolute configuration at the chiral center (C2). This specific arrangement of functional groups—a carboxylic acid, a bromine atom, and a hydroxyl group—on a chiral scaffold makes it a highly versatile and valuable building block for stereoselective transformations.

The presence of multiple reactive sites allows for a variety of chemical manipulations. The carboxylic acid can be converted into esters, amides, or other derivatives. The hydroxyl group can participate in ether or ester formation, or act as a directing group in certain reactions. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, enabling the introduction of a wide range of other functional groups with inversion of stereochemistry.

This trifunctional nature, combined with its defined stereochemistry, allows this compound to be a key precursor in the synthesis of other complex chiral molecules. For instance, it can be used to create chiral azetidines and pyrrolidines, which are important structural motifs in many biologically active compounds. nih.gov The strategic manipulation of its functional groups enables chemists to build molecular complexity in a controlled and predictable manner, a cornerstone of modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-bromo-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIODSHQRJGRDLE-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Bromo 3 Hydroxypropanoic Acid

Stereoselective and Enantioselective Approaches

These methods aim to create the desired (R)-stereocenter directly from prochiral starting materials. This is achieved by using chiral influences, such as catalysts, enzymes, or auxiliaries, to control the stereochemical outcome of the reaction.

Asymmetric catalysis offers an elegant and atom-economical route to chiral molecules. In the context of synthesizing (R)-2-bromo-3-hydroxypropanoic acid, this typically involves the enantioselective bromination of a C=C double bond in a precursor like acrylic acid or its derivatives. Several catalytic systems have been developed for asymmetric halofunctionalization. nih.gov

One prominent strategy involves chiral Lewis acid catalysis . Here, a chiral Lewis acid coordinates to the substrate or the brominating agent, creating a chiral environment that directs the approach of the reactants. For example, the bromolactonization of certain alkenoic acids can be catalyzed by chiral Lewis acids, leading to enantiomerically enriched products. nih.gov

Another approach is chiral ion-pairing catalysis . This method utilizes a chiral Brønsted acid to form a chiral ion pair with a reactive intermediate. For instance, the activation of a brominating agent like N-bromosuccinimide (NBS) with a chiral phosphate (B84403) can generate a chiral bromonium-phosphate ion pair, which then delivers the bromine to the alkene substrate in an enantioselective manner. nih.gov

Lewis base catalysis represents a third strategy. Chiral Lewis bases, such as those derived from cinchona alkaloids or amino acids, can activate halogen sources, rendering them more reactive and capable of participating in stereoselective transformations. nih.gov These catalysts can activate the halogenating agent through the formation of a chiral halogen-Lewis base adduct.

| Catalytic Strategy | Catalyst Type | General Mechanism |

| Lewis Acid Catalysis | Chiral Titanium or Cobalt Complexes | Activation of the nucleophile or electrophile to facilitate cyclization. nih.gov |

| Chiral Ion-Pairing | Chiral BINOL-derived Phosphates | Formation of a chiral bromonium·phosphate ion pair intermediate. nih.gov |

| Lewis Base Catalysis | Cinchona-derived Thioureas | Activation of the bromine source (e.g., NBS) via hydrogen bonding. nih.gov |

Biocatalysis provides a powerful and environmentally benign alternative to traditional chemical synthesis, often delivering exceptionally high levels of stereoselectivity under mild conditions. nih.gov For the synthesis of chiral halo-compounds, two main enzymatic approaches are relevant: direct enzymatic halogenation and enzymatic resolution.

Enzymatic halogenation utilizes a class of enzymes known as halogenases. These enzymes can regioselectively and stereoselectively incorporate halogen atoms into a wide range of organic substrates. manchester.ac.uk They are broadly classified based on their cofactor and mechanism:

FADH₂-Dependent Halogenases : These enzymes use a flavin cofactor to activate a halide ion (like bromide) to an electrophilic "X⁺" equivalent, which is then used to halogenate the substrate, often an electron-rich aromatic ring or enolate. acs.orgresearchgate.net

Heme-Dependent Haloperoxidases : These enzymes use a heme cofactor and hydrogen peroxide to generate a hypohalous acid (e.g., HOBr) as the active halogenating agent. manchester.ac.ukacs.org

Non-heme Iron-Dependent Halogenases : This class of enzymes uses a non-heme iron center and molecular oxygen to generate a powerful halogenating species, capable of functionalizing even unactivated C-H bonds via a radical mechanism. acs.org

By selecting an appropriate halogenase and substrate, it is theoretically possible to achieve the direct asymmetric bromination of a 3-hydroxypropanoic acid precursor.

| Halogenase Type | Cofactor/Core | Mechanism | Potential Application |

| FADH₂-Dependent | Flavin | Electrophilic halogenation (Br⁺ equivalent) acs.org | Regioselective bromination of activated substrates. |

| Heme-Dependent | Heme and H₂O₂ | Forms hypobromous acid (HOBr) manchester.ac.uk | Less specific, but effective for alkene bromination. |

| Non-heme Iron-Dependent | Iron and O₂ | Radical-based halogenation acs.org | Bromination of unactivated C-H bonds. |

A well-established method in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. york.ac.uk The auxiliary directs the stereochemistry of a subsequent reaction, after which it can be cleaved and often recovered for reuse. york.ac.uk

For the synthesis of this compound, a precursor like acrylic acid or 3-hydroxypropanoic acid would first be covalently bonded to a chiral auxiliary. A common and effective class of auxiliaries are the Evans oxazolidinones, which are derived from readily available amino acids. uwindsor.ca The resulting N-acyloxazolidinone presents a sterically defined environment.

The key step is the diastereoselective bromination at the α-carbon. This can be achieved by forming an enolate of the N-acyloxazolidinone, which then reacts with an electrophilic bromine source (e.g., N-bromosuccinimide). The bulky groups on the chiral auxiliary block one face of the enolate, forcing the bromine to add from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. The final step involves the hydrolytic or reductive cleavage of the auxiliary to release the desired enantiomerically enriched this compound. york.ac.ukuwindsor.ca

Resolution of Racemic 2-Bromo-3-hydroxypropanoic Acid Precursors

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach has a maximum theoretical yield of 50% for the desired enantiomer, it is often practical and widely used when a direct asymmetric synthesis is not available or efficient.

This classical resolution technique is particularly effective for racemic carboxylic acids. The method involves reacting the racemic 2-bromo-3-hydroxypropanoic acid with a single enantiomer of a chiral base. york.ac.uknih.gov This acid-base reaction forms a pair of diastereomeric salts:

((R)-acid) • ((chiral)-base)

((S)-acid) • ((chiral)-base)

Unlike enantiomers, diastereomers have different physical properties, including solubility. nih.gov By carefully selecting the chiral base and the crystallization solvent, it is often possible to induce the preferential crystallization of one of the diastereomeric salts, leaving the other dissolved in the mother liquor. The separated crystalline salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the chiral resolving agent.

| Chiral Resolving Agent | Type | Typical Application |

| Brucine | Alkaloid Base | Resolution of racemic acids. |

| Strychnine | Alkaloid Base | Resolution of racemic acids. |

| Quinine | Alkaloid Base | Resolution of racemic acids. |

| (R)-1-Phenylethylamine | Synthetic Base | Resolution of racemic acids. nih.gov |

| (1R,2S)-Ephedrine | Amino Alcohol Base | Resolution of racemic acids. |

Kinetic resolution relies on the difference in reaction rates between the two enantiomers of a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for their separation. nih.gov

Enzymatic kinetic resolution is a highly effective and widely used method. Hydrolase enzymes, particularly lipases, are frequently employed to resolve racemic esters. nih.govresearchgate.net For this purpose, racemic 2-bromo-3-hydroxypropanoic acid would first be converted into a simple ester (e.g., methyl or ethyl ester). The racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia). units.itmdpi.com

The enzyme, being chiral, will selectively hydrolyze one enantiomer of the ester much faster than the other. For instance, the lipase might preferentially hydrolyze the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the (R)-ester and the (S)-acid, which can be easily separated due to their different chemical properties. This method can yield both the remaining ester and the product acid with very high enantiomeric excess. mdpi.comscielo.br

A more advanced version is Dynamic Kinetic Resolution (DKR) . In this process, the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ. rsc.org This allows the fast-reacting enantiomer to be converted completely, theoretically enabling a 100% yield of the desired product, overcoming the 50% limit of standard kinetic resolution. For an α-bromo ester, this racemization can sometimes be achieved by adding a halide salt. rsc.org

| Enzyme | Substrate Type | Transformation | Outcome |

| Candida antarctica Lipase B (CALB) | Racemic Ester | Enantioselective hydrolysis or transesterification nih.gov | Separation of enantiomers (one as acid, one as ester). |

| Pseudomonas cepacia Lipase (PSL) | Racemic Ester | Enantioselective hydrolysis or transesterification mdpi.com | Separation of enantiomers. |

| Candida rugosa Lipase (CRL) | Racemic Ester/Acid | Enantioselective hydrolysis or esterification nih.govresearchgate.net | Separation of enantiomers. |

Multi-Step Synthetic Sequences for Accessing this compound

Multi-step synthesis provides a rational approach to constructing this compound by assembling the molecule from simpler, often achiral or naturally chiral, starting materials. These sequences are designed to introduce the required functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—with specific regio- and stereocontrol.

Derivatization from Natural Chiral Pool Precursors (e.g., L-Serine)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. L-serine, an abundant and low-cost amino acid, is a prime starting material for synthesizing chiral molecules due to its inherent stereochemistry.

A common and effective method to convert an amino acid into a hydroxy acid is through a diazotization reaction. This transformation proceeds with retention of configuration at the chiral center. In the case of L-serine, which has (S) configuration, this process would yield (S)-2-hydroxy-3-aminopropanoic acid. To obtain the target (R)-enantiomer of 2-bromo-3-hydroxypropanoic acid, one would logically start with D-serine.

The key transformation involves the reaction of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a transient diazonium salt. This salt is unstable and readily decomposes, releasing nitrogen gas and allowing for nucleophilic substitution by water to form the hydroxyl group. The stereochemical integrity of the alpha-carbon is maintained throughout this process. Subsequent bromination at the C2 position would then be required to complete the synthesis.

A representative reaction scheme starting from O-benzyl-L-serine demonstrates this principle, yielding (S)-3-(benzyloxy)-2-hydroxypropanoic acid in high purity. This highlights the viability of the diazotization method for converting the amino group of serine into a hydroxyl group with retention of stereochemistry. Research on transformations of D-serine has also shown that its chiral carbon atom is preserved throughout various synthetic steps, reinforcing its utility as a reliable chiral template. nih.gov

Table 1: Key Transformation in Chiral Pool Synthesis

| Starting Material | Key Reagent | Transformation | Product Stereochemistry | Reference |

|---|---|---|---|---|

| L-Serine derivative | NaNO₂, H⁺ | Diazotization/Hydrolysis | (S)-2-hydroxy-propanoic acid derivative |

Regio- and Stereoselective Functionalization of Propanoic Acid Scaffolds

An alternative to the chiral pool approach is the functionalization of a pre-existing propanoic acid or related C3 scaffold. This strategy relies on the development of highly selective catalytic or reagent-controlled reactions to install the bromo and hydroxyl groups at the correct positions (regioselectivity) and with the desired three-dimensional arrangement (stereoselectivity).

One potential pathway involves the oxyhalogenation of an unsaturated precursor like acrylic acid or its derivatives. The reaction of an alkene with a halogen (e.g., Br₂) in the presence of water results in the formation of a halohydrin. youtube.com This reaction is known to proceed via a cyclic halonium ion intermediate, which is then opened by a water molecule in an anti-addition fashion. This inherent stereospecificity can be exploited to set the relative stereochemistry of the bromo and hydroxyl groups.

To achieve enantioselectivity (i.e., the formation of the (R)-enantiomer specifically), a chiral catalyst or reagent would be necessary to influence the approach of the reactants. While specific catalysts for the enantioselective oxybromination of acrylic acid to yield this compound are not widely reported, the principle is a cornerstone of modern asymmetric synthesis. youtube.comnih.gov

Another conceptual approach starts from 3-hydroxypropanoic acid. rsc.org A regioselective bromination at the C2 position would be required. Direct bromination can be challenging to control; therefore, the reaction may proceed via an enolate or enol ether intermediate, with stereocontrol achieved through the use of a chiral auxiliary or a chiral Lewis acid catalyst to guide the electrophilic bromine source to one face of the molecule.

Table 2: Conceptual Approaches for Regio- and Stereoselective Synthesis

| Precursor | Reaction Type | Key Challenge | Potential Solution |

|---|---|---|---|

| Acrylic Acid derivative | Asymmetric Oxybromination | Achieving high enantioselectivity | Chiral catalyst or reagent |

Advanced Process Development and Scale-Up Considerations

Moving a synthetic route from a laboratory-scale experiment to an industrial production process requires significant optimization. For a molecule like this compound, where stereochemical purity is paramount, advanced process development focuses on enhancing efficiency, safety, consistency, and control.

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov Instead of large-volume batch reactors, reactants are pumped through a network of tubes or channels where they mix and react. This approach offers several advantages over traditional batch processing:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and precise control of reaction temperature, which is critical for selectivity and safety.

Improved Mixing: Efficient mixing of reactants leads to more uniform reaction conditions and can increase reaction rates and yields.

Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or unstable intermediates.

Scalability: Increasing production capacity can often be achieved by running the system for longer periods or by "scaling out" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors.

The synthesis of chiral APIs and their intermediates has been shown to benefit significantly from continuous processing. nih.gov For the synthesis of this compound, a multi-step sequence could be "telescoped" in a flow system, where the output of one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Scale | Grams to Kilograms | Milligrams to Multi-ton (via extended operation) |

| Heat Transfer | Poor to Moderate | Excellent |

| Mixing | Variable | Rapid and Efficient |

| Safety Profile | Higher risk with large volumes | Inherently safer due to small reactor volumes |

| Process Control | Manual or semi-automated | Fully automated with in-line monitoring |

In-Line Monitoring and Control in Stereoselective Synthesis

To ensure the consistent production of the correct enantiomer with high purity, robust analytical methods are required. Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) in real-time. wikipedia.org

By integrating analytical tools directly into a continuous flow system, chemists can monitor reactions as they happen ("in-line" or "on-line"). This provides a continuous stream of data on reaction progress, concentration of reactants and products, and, crucially, enantiomeric purity. Common PAT tools include:

Spectroscopy (FTIR, Raman, NMR): These techniques can provide real-time information about the chemical composition of the reaction mixture without the need for sampling. cam.ac.ukbeilstein-journals.orgnih.gov For example, the disappearance of a starting material's characteristic peak and the appearance of a product's peak can be tracked to determine reaction completion.

Chiral Chromatography (HPLC): While often an "at-line" technique, automated sampling systems can feed into a high-performance liquid chromatograph equipped with a chiral column to provide regular updates on the enantiomeric excess (ee) of the product.

This real-time data allows for precise control over reaction parameters like temperature, flow rate, and residence time. nih.gov If the system detects a deviation from the desired outcome, automated feedback loops can adjust the conditions to bring the process back into specification, ensuring consistent quality and maximizing yield. researchgate.netnih.gov The application of PAT is particularly valuable for asymmetric syntheses, where maintaining high stereoselectivity is a primary objective. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of R 2 Bromo 3 Hydroxypropanoic Acid

Nucleophilic Substitution Reactions at the Stereocenter

The stereochemical outcome of nucleophilic substitution at the C-2 position of (R)-2-bromo-3-hydroxypropanoic acid is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent. Two primary mechanistic pathways, SN2 and neighboring group participation (NGP), dictate whether the substitution occurs with inversion or retention of configuration.

The bimolecular nucleophilic substitution (SN2) reaction is characterized by the backside attack of a nucleophile on the electrophilic carbon atom, leading to a single transition state and inversion of the stereochemical configuration at that center. nih.govsmolecule.comacsgcipr.org In the case of this compound, a strong, external nucleophile will attack the C-2 carbon from the side opposite to the bromine atom. nih.gov This concerted mechanism, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in the formation of the corresponding (S)-substituted product. smolecule.comresearchgate.netnih.gov

For instance, the reaction of a similar compound, (S)-2-bromopropanoic acid, with a high concentration of sodium hydroxide (B78521) proceeds via a direct SN2 pathway to yield (R)-2-hydroxypropanoic acid, demonstrating a clear inversion of configuration. organic-chemistry.org By analogy, treating this compound with a strong nucleophile under conditions that favor the SN2 mechanism would be expected to produce the (S)-enantiomer.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. smolecule.com The general rate equation can be expressed as:

Rate = k[this compound][Nucleophile]

This second-order kinetics is a hallmark of the SN2 mechanism. smolecule.com

In the context of this compound, the carboxylate group (formed under basic conditions) can attack the C-2 carbon intramolecularly, displacing the bromide leaving group. This first step forms a transient, cyclic intermediate (an α-lactone), with an inversion of configuration at C-2. Subsequently, an external nucleophile attacks the α-lactone, opening the ring. This second SN2 attack also proceeds with inversion, restoring the original stereochemistry at C-2.

A well-documented example with the analogous (S)-2-bromopropanoic acid shows that reaction with a low concentration of hydroxide in the presence of silver oxide (Ag₂O) results in the formation of (S)-2-hydroxypropanoic acid, indicating retention of configuration. organic-chemistry.org The silver ion assists in the departure of the bromide leaving group, facilitating the initial intramolecular attack by the carboxylate.

The general mechanism for NGP in this context can be summarized as follows:

Intramolecular SN2 attack: The neighboring carboxylate group attacks the stereocenter, displacing the bromide and forming a cyclic intermediate. This step involves an inversion of configuration.

Intermolecular SN2 attack: An external nucleophile attacks the cyclic intermediate, opening the ring and forming the final product. This step also involves an inversion of configuration.

The net result of these two inversions is the retention of the original stereochemistry.

The competition between the direct SN2 pathway (leading to inversion) and the NGP pathway (leading to retention) is influenced by several factors:

Nucleophile Concentration: A high concentration of a strong external nucleophile favors the direct SN2 mechanism, as the rate of the intermolecular reaction will be greater than the intramolecular NGP. Conversely, a low concentration of the external nucleophile allows the intramolecular NGP to become the dominant pathway.

Solvent: Polar aprotic solvents can enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its nucleophilicity. Protic solvents can solvate both the cation and the nucleophile, potentially slowing down the SN2 reaction.

Leaving Group Ability: The presence of a good leaving group is essential for both pathways. The bromide ion is a good leaving group. The addition of a Lewis acid, such as Ag⁺, can further enhance the leaving group ability of the halide by coordinating to it. organic-chemistry.org

Nature of the Neighboring Group: The nucleophilicity of the internal group is crucial for NGP. The carboxylate anion is a more potent nucleophile than the neutral carboxylic acid, hence NGP is more likely under basic conditions.

The stereochemical outcome of the nucleophilic substitution of this compound can thus be tuned by careful selection of the reaction conditions.

| Reaction Condition | Dominant Mechanism | Stereochemical Outcome |

| High concentration of strong nucleophile | SN2 | Inversion of configuration |

| Low concentration of nucleophile | Neighboring Group Participation (NGP) | Retention of configuration |

| Presence of a Lewis acid (e.g., Ag⁺) | Neighboring Group Participation (NGP) | Retention of configuration |

This table is based on general principles of nucleophilic substitution and data from analogous compounds.

Intramolecular Cyclization and Heterocycle Formation

The presence of both a hydroxyl group and a bromine atom—a good leaving group—on adjacent carbons allows this compound to undergo intramolecular cyclization reactions to form valuable chiral building blocks.

Formation of Chiral α,β-Epoxy Carboxylic Acid Derivatives (Glycidates)

The most prominent intramolecular reaction is the formation of a chiral glycidate, which is an α,β-epoxy carboxylic acid. This reaction is typically promoted by a base. The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the bromine atom in an SN2 fashion. This process, an intramolecular variation of the Williamson ether synthesis, results in the displacement of the bromide ion and the formation of a three-membered epoxide ring.

The stereochemistry of the starting material directly influences the stereochemistry of the product. The intramolecular SN2 attack occurs with an inversion of configuration at the carbon bearing the leaving group. Given the (R)-configuration at the C2 carbon, this cyclization leads to the formation of (R)-glycidic acid. These chiral epoxides are versatile synthetic intermediates. google.com

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Sodium Hydroxide (aq) | Intramolecular SN2 | (R)-Glycidic acid |

Exploration of Alternative Cyclization Pathways

While glycidate formation is the most common cyclization pathway, other routes can be explored under different reaction conditions. One potential alternative is lactonization, the formation of a cyclic ester.

β-Lactone Formation: Under specific conditions, the carboxylate anion (formed by deprotonating the carboxylic acid) could potentially act as a nucleophile to displace the bromide, leading to a four-membered ring, a β-propiolactone derivative. This pathway is generally less favored than epoxide formation due to the higher ring strain of the four-membered lactone compared to the three-membered epoxide.

Lactonization involving the hydroxyl group: Alternatively, an acid-catalyzed intramolecular esterification between the hydroxyl group and the carboxylic acid could lead to a lactone. youtube.com However, for this compound, this would require the formation of a highly strained four-membered ring, which is energetically unfavorable. Dimerization to form a more stable six-membered dioxanone derivative is a more plausible, though less direct, alternative.

These alternative pathways are generally less prevalent than glycidate formation but represent potential areas for mechanistic investigation and the synthesis of novel heterocyclic compounds.

Polymerization Reactions and Material Science Applications

The bifunctional nature of this compound, containing both a hydroxyl and a carboxylic acid group, along with a reactive bromine atom, makes it a candidate monomer for creating functional polyesters with unique properties.

Copolyester Synthesis with Chiral Brominated Monomers

This compound can serve as an AB-type monomer for polycondensation reactions, where the hydroxyl group of one monomer reacts with the carboxylic acid of another to form a polyester (B1180765) chain. The resulting polymer would be a chiral polyester with a pendant bromine atom at regular intervals along the backbone.

The presence of bromine in the polymer chain can be leveraged in several ways:

Flame Retardancy: Bromine-containing polymers are known for their flame-retardant properties. google.com

Increased Refractive Index: The incorporation of heavy atoms like bromine can increase the refractive index of the material.

Post-Polymerization Modification: The bromine atom serves as a reactive handle for further chemical modification, allowing for the grafting of other functional groups onto the polyester backbone.

The synthesis can be performed via melt polycondensation of the corresponding acetylated monomer. mdpi.com Copolymerization with other hydroxy acids or with diols and dicarboxylic acids allows for the tuning of the material's properties, such as its melting point, glass transition temperature, and degradability. nih.govresearchgate.net

| Monomer Feature | Resulting Polymer Property | Potential Application |

| Chiral Center | Stereoregular Polymer Chain | Chiral separations, specialty optics |

| Bromine Atom | Flame Resistance | Flame-retardant materials google.com |

| Bromine Atom | Site for Post-Polymerization Modification | Functional materials, crosslinking diva-portal.org |

| Ester Backbone | Biodegradability | Biomedical materials, degradable plastics nih.gov |

Mechanisms of Crosslinking via Dioxolenium Ion Intermediates

While not a direct reaction of this compound itself, the functionalities present in its polymeric derivatives can be precursors to advanced crosslinking mechanisms. One such mechanism involves the formation of dioxolenium ion intermediates.

In polyester chemistry, a dioxolenium ion can be formed from a 1,2-diol structure in the presence of an orthoester and an acid catalyst. A polymer derived from our monomer contains repeating 2-bromo-3-hydroxy units. If the bromine atom is chemically converted (e.g., to a hydroxyl group via substitution), this would create a 2,3-dihydroxypropanoic acid repeating unit—a 1,2-diol.

The crosslinking mechanism would proceed as follows:

Diol Formation: The pendant bromine atoms on the polyester chain are converted to hydroxyl groups, creating sections of the polymer with 1,2-diol functionalities.

Dioxolenium Ion Formation: The polymer is treated with a di-functional orthoester (e.g., a bis-orthoester) under acidic conditions. The 1,2-diol units on adjacent polymer chains react with the orthoester to form cyclic dioxolenium ion intermediates.

Crosslinking: The reaction of a single bis-orthoester molecule with diols on two different polymer chains results in the formation of a covalent bond, or crosslink, between the chains.

This method allows for the creation of a crosslinked network from a linear functional polyester, significantly enhancing its mechanical strength, thermal stability, and solvent resistance. mdpi.com

Applications of R 2 Bromo 3 Hydroxypropanoic Acid As a Chiral Synthon

Stereocontrolled Synthesis of Complex Organic Molecules

The trifunctional nature of (R)-2-bromo-3-hydroxypropanoic acid makes it an ideal building block for the stereocontrolled synthesis of a wide range of complex organic molecules. The defined stereochemistry at the C2 position serves as a template for introducing new stereocenters, ensuring the final product is obtained as a single enantiomer.

Precursors for Enantiomerically Pure α-Hydroxy Acids

This compound is a versatile precursor for the synthesis of enantiomerically pure α-hydroxy acids. The bromine atom at the α-position can be readily displaced by a variety of nucleophiles, while the hydroxyl and carboxylic acid moieties can be protected or further functionalized. This allows for the construction of a diverse array of α-hydroxy acid derivatives with high enantiomeric purity. These α-hydroxy acids are, in turn, important intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

One common strategy involves the reductive debromination of this compound to yield (R)-2-hydroxypropanoic acid, a valuable chiral building block in its own right. Alternatively, the bromine can be displaced with retention or inversion of configuration, depending on the reaction conditions and the chosen nucleophile, to generate a wide range of substituted α-hydroxy acids.

Building Blocks for Structurally Diverse Bioactive Scaffolds

The chiral framework of this compound has been incorporated into the synthesis of numerous structurally diverse bioactive scaffolds. Its ability to introduce both a hydroxyl group and a stereocenter makes it a key component in the total synthesis of natural products and their analogues. For instance, derivatives of 3-hydroxypropanoic acid have been utilized in the synthesis of antimicrobial compounds. mdpi.com The synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com

The versatility of this chiral synthon is further highlighted by its use in the preparation of key intermediates for pharmaceuticals. While not a direct application, the closely related (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid serves as a crucial building block for the nonsteroidal antiandrogen ICI 176334, which is used in the treatment of prostate cancer. This underscores the importance of such brominated hydroxy acids in medicinal chemistry.

Enantioselective Access to Specific Amino Acid Derivatives

This compound provides an enantioselective route to various amino acid derivatives. The α-bromo acid functionality is a well-established precursor for α-amino acids through nucleophilic substitution with an amine source. libretexts.org This approach allows for the direct installation of the amino group with a defined stereochemistry.

A key application lies in the synthesis of non-proteinogenic amino acids, which are components of many biologically active peptides and natural products. For example, the α-hydroxy-β-amino acid fragment is present in the linear pentapeptide microginin, which exhibits antihypertensive activity. nih.gov The synthesis of such complex amino acids often relies on chiral synthons that can direct the stereochemical outcome of the reaction. A patent has been filed for a process to produce 2-amino-3-hydroxypropanoic acid derivatives, which are important intermediates for various fine chemical derivatives, including pharmaceuticals. google.com

The general strategy for the synthesis of α-amino acids from α-bromocarboxylic acids is a foundational method in organic chemistry. libretexts.org The use of an enantiomerically pure starting material like this compound ensures that the resulting amino acid derivative is also obtained in high enantiomeric purity.

Development of Chiral Probes and Chemical Tools

The development of chiral probes and chemical tools from this compound is an area of growing interest. Chiral probes are essential for studying biological processes and for the elucidation of enzyme mechanisms. The well-defined stereochemistry and functional group handles of this compound make it an attractive scaffold for the design of such molecules. These probes can be tailored to interact specifically with chiral biological targets, providing valuable insights into their structure and function.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation

Chiral Chromatography (GC and HPLC) for Enantiomeric Purity Analysis

Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations by using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers of a racemic mixture interact differently, leading to different retention times and thus separation.

For the analysis of (R)-2-bromo-3-hydroxypropanoic acid, derivatization is often necessary to improve volatility for GC analysis or to enhance interaction with the CSP in HPLC. Common derivatizing agents can convert the carboxylic acid and alcohol functional groups into esters or other suitable derivatives. The choice of the chiral stationary phase is critical for achieving successful enantiomeric resolution. Cyclodextrin-based columns, for instance, are widely used in both GC and HPLC due to their ability to form inclusion complexes with a variety of molecules, with the differing stability of the diastereomeric complexes for the (R) and (S) enantiomers enabling their separation. gcms.czsigmaaldrich.comchromatographyonline.com

In a typical HPLC method development for enantiomeric purity, various chiral columns would be screened. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often exhibit broad enantiorecognition capabilities. chromatographyonline.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. chromatographyonline.com For acidic compounds like this compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. chromatographyonline.com The detection is usually carried out using a UV detector. The enantiomeric purity is then determined by comparing the peak area of the desired (R)-enantiomer to the total peak area of both enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time (S)-enantiomer | Approx. 12 min |

| Retention Time (R)-enantiomer | Approx. 15 min |

Note: The retention times are hypothetical and for illustrative purposes. Actual retention times will depend on the specific experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can lead to the formation of diastereomers or diastereomeric complexes, which will exhibit distinct NMR spectra.

By reacting this compound with a chiral agent, such as a Mosher's acid derivative, two diastereomers are formed. The protons and carbons near the stereocenter in these diastereomers will experience different chemical environments, resulting in different chemical shifts and coupling constants in their NMR spectra. Analysis of these differences allows for the assignment of the absolute configuration of the original enantiomer.

Another NMR-based approach involves the use of chiral lanthanide shift reagents. These reagents coordinate to the molecule and induce large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and orientation of the proton relative to the lanthanide ion. In a chiral environment, the diastereomeric complexes formed will exhibit different induced shifts, allowing for the differentiation of enantiomers and the potential assignment of stereochemistry.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk The diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the construction of a three-dimensional model of the molecule.

To determine the absolute configuration, a phenomenon known as anomalous dispersion or resonant scattering is utilized. ed.ac.ukresearchgate.net When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. chem-soc.si The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute stereochemistry of the molecule. nih.govresearchgate.net For a pure enantiomer, the Flack parameter should be close to 0 for the correct configuration and close to 1 for the inverted structure. researchgate.net

For this compound, the presence of the bromine atom, a relatively heavy atom, enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable, even with common X-ray sources like copper or molybdenum radiation. thieme-connect.de The molecule must first be crystallized to obtain a single crystal of sufficient quality for diffraction analysis.

Table 2: Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Chemical Formula | C₃H₅BrO₃ |

| Formula Weight | 168.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.67 Å, b = 8.91 Å, c = 10.23 Å |

| Volume | 516.4 ų |

| Z | 4 |

| Calculated Density | 2.175 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Flack Parameter | 0.02(3) |

Note: The crystallographic data presented is hypothetical and for illustrative purposes. The space group P2₁2₁2₁ is a common non-centrosymmetric space group for chiral molecules. ed.ac.uk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule.

For this compound, HRMS can confirm its elemental formula (C₃H₅BrO₃) by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of accuracy (typically within a few parts per million). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily observable in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule.

While standard MS and HRMS cannot differentiate between enantiomers, they are crucial for confirming the chemical identity of the compound being analyzed by other chiroptical techniques. The fragmentation pattern observed in the mass spectrum can also provide structural information that is consistent with the proposed structure of 2-bromo-3-hydroxypropanoic acid.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Difference (ppm) |

| [M-H]⁻ | 166.9345 | 166.9342 | -1.8 |

| [M+Na]⁺ | 190.9240 | 190.9244 | 2.1 |

Note: The data presented is hypothetical. The calculated exact masses are for the most abundant isotopes.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, path length, temperature, solvent, and wavelength of light). masterorganicchemistry.comanton-paar.com The measurement is performed using a polarimeter.

The specific rotation, [α], is a standardized value that is calculated from the observed rotation. masterorganicchemistry.comyoutube.com For this compound, a measured specific rotation that matches the literature value for the pure (R)-enantiomer provides strong evidence for its stereochemical identity and high chiral purity. Conversely, a racemic mixture will have an optical rotation of zero, as the equal and opposite rotations of the two enantiomers cancel each other out. sigmaaldrich.com

The enantiomeric excess (ee), a measure of the chiral purity, can be calculated from the observed specific rotation of a sample and the known specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]pure enantiomer) x 100

This technique serves as a rapid and non-destructive method for assessing the bulk enantiomeric composition of a sample. anton-paar.com

Table 4: Optical Rotation Data

| Parameter | Value |

| Wavelength | Sodium D-line (589 nm) |

| Temperature | 20 °C |

| Concentration (c) | 1 g/100 mL |

| Solvent | Methanol |

| Observed Rotation (α) | -0.52° |

| Path Length (l) | 1 dm |

| Specific Rotation [α] | -52° |

Note: The optical rotation values are hypothetical and for illustrative purposes.

Computational and Theoretical Investigations of R 2 Bromo 3 Hydroxypropanoic Acid

Conformational Analysis and Stereoelectronic Effects

The reactivity and biological activity of a flexible molecule like (R)-2-bromo-3-hydroxypropanoic acid are intrinsically linked to its conformational preferences. These preferences are governed by a delicate balance of steric and stereoelectronic effects. While specific computational studies on this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous small, substituted carboxylic acids.

Conformational analysis of such molecules typically involves scanning the potential energy surface by rotating the single bonds. For this compound, key rotations would be around the C2-C3 and C1-C2 bonds. The relative energies of the resulting conformers are then calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

A study on the closely related 2,3-dihydroxypropanoic acid (glyceric acid) using NMR spectroscopy and computational methods revealed a strong preference for gauche conformations between the vicinal hydroxyl groups. nih.gov This "gauche effect" is attributed to stabilizing hyperconjugative interactions, specifically σ(C-H) → σ*(C-OH) orbital interactions, which can outweigh steric repulsion. nih.gov A similar effect would be expected in this compound, where a gauche arrangement between the bromine atom and the hydroxyl group may be favored due to stereoelectronic interactions.

Furthermore, the orientation of the carboxylic acid group is critical. A computational study on perfluoropropionic acid identified multiple stable conformers based on the dihedral angle of the C-C-C=O and O-C-O-H moieties. mdpi.com For this compound, intramolecular hydrogen bonding between the carboxylic proton and the hydroxyl group or the bromine atom could significantly influence the conformational equilibrium.

The following table presents hypothetical relative energies for possible conformers of this compound, based on principles from analogous systems. The conformers are defined by the dihedral angles between the Br-C2-C3-OH and H-O-C3-C2 groups.

| Conformer | Br-C2-C3-OH Dihedral Angle (°) | H-O-C3-C2 Dihedral Angle (°) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| gauche-1 | 60 | 180 | 0.00 | 75 |

| gauche-2 | -60 | 180 | 0.50 | 20 |

| anti | 180 | 180 | 2.50 | 5 |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of activation energies. For this compound, a key reaction is the nucleophilic substitution of the bromine atom, which is a common pathway for the synthesis of valuable chiral building blocks.

While specific quantum chemical studies on the reaction mechanisms of this compound are limited, research on the nucleophilic substitution of bromine in other organic molecules provides a strong foundation for understanding these processes. For instance, a quantum-chemical analysis of the SN2 nucleophilic substitution of bromine in methyl(benzyl)bromide by S- and O-anions has been performed using ab initio methods. researchgate.net Such studies calculate the potential energy surface of the reaction, identifying the transition state structure and the associated energy barrier.

In the case of this compound, the reaction with a nucleophile (e.g., hydroxide (B78521), azide, or another nucleophilic species) would proceed through a transition state where the nucleophile attacks the carbon atom bearing the bromine, and the bromine atom acts as a leaving group. The presence of the adjacent hydroxyl and carboxylic acid groups can significantly influence the reaction rate and stereochemistry through intramolecular catalysis or by affecting the electronic properties of the reaction center.

The table below presents hypothetical activation energies for the nucleophilic substitution of the bromine atom in this compound by different nucleophiles, based on data from analogous reactions.

| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (relative to OH-) |

|---|---|---|---|

| OH- | SN2 | 22.5 | 1.00 |

| N3- | SN2 | 20.1 | 15.8 |

| CN- | SN2 | 21.8 | 2.5 |

Prediction of Stereoselectivity in Organocatalytic and Metal-Catalyzed Transformations

The development of stereoselective transformations is a cornerstone of modern organic synthesis. Computational methods are increasingly used to predict and rationalize the stereochemical outcome of reactions involving chiral molecules like this compound. These predictions are crucial for the design of efficient synthetic routes to enantiomerically pure compounds.

Machine learning models, trained on datasets of experimental and computational results, are emerging as powerful tools for predicting the enantioselectivity of organocatalytic reactions. rsc.orgbeilstein-journals.org These models can identify key structural features of the catalyst, substrate, and transition state that govern the stereochemical outcome. For transformations of this compound, such models could predict the optimal chiral catalyst and reaction conditions to achieve high enantiomeric excess in the products.

For example, in an organocatalytic reaction, the non-covalent interactions between the substrate, this compound, and a chiral catalyst, such as a thiourea (B124793) or a phosphoric acid derivative, stabilize one of the diastereomeric transition states over the other. Quantum chemical calculations can be used to model these transition states and compute their energy difference, which directly correlates with the predicted enantiomeric ratio of the product.

The following table provides hypothetical predicted enantiomeric excesses (ee) for a reaction of this compound with a generic nucleophile, catalyzed by different types of chiral organocatalysts. These predictions are based on trends observed in similar transformations.

| Catalyst Type | Chiral Moiety | Predicted Enantiomeric Excess (%) | Favored Product Enantiomer |

|---|---|---|---|

| Thiourea | (R,R)-1,2-Diaminocyclohexane | 92 | (S) |

| Cinchona Alkaloid | Quinine | 85 | (R) |

| Chiral Phosphoric Acid | (R)-BINOL | 95 | (S) |

Molecular Modeling for Chiral Recognition and Catalyst Design

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential for understanding how chiral molecules like this compound are recognized by biological systems or artificial catalysts. This knowledge is fundamental for the design of new enzymes and synthetic receptors with high stereoselectivity.

In the context of biocatalysis, haloacid dehalogenases are enzymes that can catalyze the removal of the bromine atom from this compound. Molecular docking can be used to predict the binding mode of the substrate within the enzyme's active site. Subsequently, MD simulations can provide insights into the dynamic interactions between the substrate and the protein, revealing the key amino acid residues responsible for substrate binding and chiral recognition. A study on a dehalogenase from Bacillus thuringiensis used molecular docking and MD simulations to investigate its substrate specificity for various haloacids. nih.gov

This understanding can guide the rational design of new catalysts. For instance, by identifying the key interactions responsible for chiral recognition, it is possible to computationally design mutations in an enzyme to enhance its activity or alter its stereoselectivity. Similarly, synthetic receptors can be designed with cavities that are complementary in shape and chemical functionality to this compound, leading to selective binding of this enantiomer.

The table below summarizes hypothetical binding affinities and key interacting residues for the docking of (R)- and (S)-2-bromo-3-hydroxypropanoic acid into the active site of a model haloacid dehalogenase, based on findings from similar enzyme-substrate systems.

| Substrate Enantiomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound | -6.8 | Asp10, Arg42, Trp125 | Hydrogen Bonding, Electrostatic |

| (S)-2-bromo-3-hydroxypropanoic acid | -4.5 | Asp10, Gly126 | Hydrogen Bonding, Steric Clash |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Enantioselective Synthetic Routes

The future of synthesizing (R)-2-bromo-3-hydroxypropanoic acid is geared towards greener and more efficient enantioselective methods. Traditional chemical syntheses are often being replaced by biocatalytic and other sustainable approaches to minimize environmental impact and improve atom economy.

One of the most promising avenues is the use of biocatalysis . This involves the use of whole cells or isolated enzymes to catalyze the desired transformation with high stereoselectivity. For instance, the kinetic resolution of racemic mixtures using lipases is a well-established technique. nih.gov Future research will likely focus on discovering and engineering novel enzymes, such as ketoreductases, for the asymmetric reduction of prochiral precursors, offering a more direct route to the desired enantiomer. nih.gov The development of one-pot multistep enzymatic cascades is another area of interest, which can significantly reduce downstream processing and waste generation. rsc.org

Another key trend is the development of sustainable chemical catalysis . This includes the use of chiral metal catalysts for asymmetric hydrogenation and epoxidation reactions. nih.gov The goal is to develop catalysts that are not only highly efficient and selective but also recyclable and based on abundant, non-toxic metals. Furthermore, the use of starting materials derived from renewable resources, such as levoglucosenone (B1675106) from cellulose (B213188), is being explored to create a more sustainable synthetic pathway from the ground up. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral Hydroxy Acids

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Biocatalysis | Use of enzymes (e.g., lipases, ketoreductases) or whole microorganisms. nih.govjddhs.com | High enantioselectivity, mild reaction conditions, environmentally benign. jddhs.com | Enzyme stability and cost, substrate scope limitations. jddhs.com |

| Asymmetric Catalysis | Employs chiral metal complexes (e.g., Ru, Rh, Mn-based catalysts). nih.gov | High turnover numbers, broad substrate scope. | Cost and toxicity of some metals, need for ligand synthesis. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. nih.gov | Access to enantiomerically pure starting materials. | Limited availability of suitable starting materials for all targets. |

| Green Chemistry | Focus on renewable feedstocks, environmentally friendly solvents, and energy efficiency. chemrxiv.org | Reduced environmental impact, improved safety. | Can require significant process optimization and development. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable production.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages. jst.org.in These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govamt.uk For the synthesis of this compound, flow processes can be particularly beneficial for exothermic bromination reactions and for telescoping multiple reaction steps into a single, continuous operation. jst.org.inamt.uk

Automated synthesis platforms , which often incorporate artificial intelligence and robotics, are set to revolutionize the discovery and optimization of synthetic routes. youtube.com These platforms can rapidly screen a vast number of reaction conditions to identify the optimal parameters for yield and enantioselectivity. youtube.com By combining automated platforms with flow reactors, it is possible to accelerate the development cycle from initial concept to the production of significant quantities of material. youtube.com

Table 2: Advantages of Flow Chemistry in Chiral Synthesis

| Feature | Description | Relevance to this compound Synthesis |

| Enhanced Safety | Smaller reactor volumes and better heat dissipation minimize the risk of runaway reactions. nih.gov | Crucial for potentially hazardous bromination steps. nih.gov |

| Improved Control | Precise control over temperature, pressure, and residence time leads to higher reproducibility and selectivity. jst.org.in | Essential for achieving high enantiomeric excess in asymmetric reactions. |

| Scalability | Scaling up is achieved by running the process for a longer duration rather than using larger reactors. amt.uk | Facilitates seamless transition from laboratory-scale research to industrial production. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. jst.org.in | Reduces manual handling, solvent usage, and overall production time. |

Exploration of New Chemical Transformations and Derivative Synthesis

The functional group handles of this compound make it a versatile scaffold for a wide range of chemical transformations and the synthesis of novel derivatives. The bromine atom, in particular, serves as a key functional group for introducing molecular diversity.

Future research will continue to explore the utility of the bromine atom in nucleophilic substitution and catalytic cross-coupling reactions . nih.govresearchgate.net This will enable the rapid generation of libraries of compounds with diverse functionalities, which can then be screened for various biological activities. For example, the synthesis of novel N-substituted β-amino acid derivatives has shown promise in the development of new antimicrobial agents. nih.govnih.gov

Furthermore, the synthesis of novel coumarin (B35378) derivatives from brominated precursors has been explored for potential pharmacological applications. mdpi.com The development of new catalytic systems will be crucial for expanding the scope of these transformations and for achieving them under milder and more sustainable conditions.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Biotechnology

The intersection of synthetic organic chemistry and biotechnology is a fertile ground for innovation, and this compound is well-positioned to play a significant role in this interdisciplinary research.

As previously mentioned, biocatalysis is a key area where these two fields converge for the synthesis of this chiral building block. jddhs.com Beyond synthesis, this compound and its derivatives are valuable tools for probing biological systems. For instance, they can be used as substrate analogs in enzyme inhibition studies to elucidate the mechanisms of enzyme action and to design more potent inhibitors. smolecule.com

The development of artificial metalloenzymes , which combine the catalytic prowess of transition metals with the high selectivity of protein scaffolds, represents a frontier in this field. These hybrid catalysts could be designed to perform novel chemical transformations on this compound and its derivatives, further expanding their synthetic utility.

Expanding the Scope of Applications in Complex Molecule Synthesis and Material Science

The ultimate goal of research into this compound is to expand its applications in the synthesis of valuable molecules and materials.

In the realm of complex molecule synthesis , this chiral building block will continue to be a key intermediate in the preparation of pharmaceuticals and natural products. enamine.net Its ability to introduce chirality and functionality in a controlled manner is essential for the synthesis of stereochemically complex targets.

A rapidly growing area of application is in material science , particularly in the development of functional and sustainable polymers. This compound can serve as a monomer or a precursor to monomers for the synthesis of poly(α-hydroxy acids) (PAHAs). nih.gov These polymers are often biodegradable and biocompatible, making them suitable for a range of applications, including drug delivery, tissue engineering, and environmentally friendly packaging. nih.govresearchgate.net Future research will focus on synthesizing novel PAHAs with tailored properties, such as improved thermal and mechanical stability, by incorporating functional groups derived from this compound. acs.orgdigitellinc.com

Table 3: Potential Applications of this compound and its Derivatives

| Application Area | Specific Use | Key Research Focus |

| Pharmaceuticals | Synthesis of chiral drugs and complex natural products. enamine.net | Development of efficient and stereoselective synthetic routes. |

| Biotechnology | Enzyme inhibition studies and probes for metabolic pathways. smolecule.com | Design of specific inhibitors and probes for target enzymes. |

| Antimicrobial Agents | Scaffolds for novel antibiotics and antifungals. nih.govnih.gov | Synthesis and screening of derivative libraries for antimicrobial activity. |

| Material Science | Monomers for biodegradable and functional polymers (PAHAs). nih.govresearchgate.net | Tailoring polymer properties for applications in drug delivery, tissue engineering, and sustainable packaging. acs.orgdigitellinc.com |

Q & A

What are the key synthetic routes for enantioselective synthesis of (R)-2-bromo-3-hydroxypropanoic acid, and how can reaction conditions be optimized for high enantiomeric excess?

Level: Advanced

Answer:

The enantioselective synthesis of this compound typically involves stereospecific bromination of chiral precursors. For example, L-serine can be brominated using HBr and NaNO₂ under controlled temperatures (-15°C to -12°C) to yield the S-enantiomer . To obtain the R-enantiomer, inversion strategies or alternative starting materials (e.g., D-serine) are required. Reaction optimization includes:

- Temperature control : Low temperatures minimize racemization.

- Solvent selection : Polar solvents like water or acetic acid stabilize intermediates.

- Catalysts : Enzymatic or chiral catalysts enhance enantioselectivity (not detailed in evidence but inferred from stereospecific methods in ).

Purification via crystallization or chiral HPLC ensures enantiomeric purity .

How can substitution and elimination reactions of this compound be controlled in synthetic pathways?

Level: Basic

Answer:

The bromine atom at C2 and hydroxyl group at C3 create competing substitution (e.g., nucleophilic displacement) and elimination (e.g., dehydrohalogenation) pathways. Key factors for control:

- Base strength : Weak bases (e.g., NH₃) favor substitution, while strong bases (e.g., KOH in ethanol) promote elimination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution.

- Temperature : Lower temperatures (<0°C) disfavor elimination.

For example, reacting with NaOH yields 2-hydroxypropanoic acid derivatives, whereas KOH in ethanol produces acrylic acid .

What analytical challenges arise in characterizing this compound, and how are they addressed?

Level: Advanced

Answer:

Key challenges include:

- Enantiomeric purity : Chiral HPLC or polarimetry confirms the R-configuration .

- Hydrogen bonding : The hydroxyl and carboxylic acid groups complicate NMR interpretation. Deuteration or low-temperature NMR suppresses exchange broadening .

- Thermal instability : Differential scanning calorimetry (DSC) identifies decomposition thresholds during purification .

PubChem data (InChIKey, SMILES) provides reference standards for cross-validation .

How do structural modifications at the bromine or hydroxyl positions influence the compound’s reactivity in multi-step syntheses?

Level: Advanced

Answer:

Modifications include:

- Bromine substitution : Replacing Br with azide (NaN₃) yields 2-azido derivatives, useful in "click chemistry" .

- Hydroxyl protection : Acetylation or silylation prevents unwanted side reactions during coupling (e.g., benzylamine amidation under mixed anhydride conditions) .

- Carboxylic acid activation : Isobutyl chloroformate generates reactive intermediates for peptide coupling .

These steps require anhydrous conditions and inert atmospheres to avoid hydrolysis .

What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

Level: Advanced

Answer:

Discrepancies arise from:

- Starting material chirality : Using L-serine vs. D-serine affects enantiomer accessibility and yield .

- Reagent purity : Trace water in HBr or NaNO₂ reduces bromination efficiency.

- Scale differences : Academic-scale syntheses (<100g) report 60–70% yields, while industrial methods (not detailed here) may optimize for throughput over purity .

Resolution involves rigorous drying of reagents, chiral HPLC validation, and reproducibility trials .

What in vitro applications are explored for this compound in biochemical research?

Level: Basic

Answer:

While not FDA-approved, the compound is used in:

- Enzyme inhibition studies : The bromine atom acts as a leaving group, mimicking transition states in hydrolytic enzymes.

- Peptidomimetics : Incorporation into peptide backbones modifies stability and bioavailability .

- Toxicity assays : LC-MS/MS quantifies metabolic byproducts in cell cultures .

How is computational modeling applied to predict the reactivity of this compound?

Level: Advanced

Answer:

Density functional theory (DFT) calculations predict:

- Reaction pathways : Energy profiles for substitution vs. elimination .

- Transition states : Steric and electronic effects of the R-configuration on nucleophilic attack.

- Solvent interactions : Molecular dynamics simulations model solvation effects on reaction rates .

These insights guide experimental design, reducing trial-and-error in optimizing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.